molecular formula C9H11ClFNO B1447663 (S)-7-Fluorochroman-4-amine hydrochloride CAS No. 1392219-37-2

(S)-7-Fluorochroman-4-amine hydrochloride

Cat. No.: B1447663
CAS No.: 1392219-37-2
M. Wt: 203.64 g/mol
InChI Key: NTOXKACXYHMVON-QRPNPIFTSA-N
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Description

(S)-7-Fluorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of fluorinated amines. It is characterized by the presence of a fluorine atom at the 7th position of the chroman ring and an amine group at the 4th position. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluorochroman-4-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: This step involves the cyclization of a suitable precursor to form the chroman ring structure.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using a fluorinating agent under controlled conditions.

    Amination: The amine group is introduced at the 4th position through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluorochroman-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the chroman ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

(S)-7-Fluorochroman-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-7-Fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Fluorochroman-4-amine: Lacks the (S)-configuration and hydrochloride form.

    7-Fluorochroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    7-Fluorochroman-4-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

(S)-7-Fluorochroman-4-amine hydrochloride is unique due to its specific (S)-configuration and the presence of both fluorine and amine groups, which confer distinct chemical and biological properties. The hydrochloride form enhances its solubility, making it more versatile for various applications.

Properties

IUPAC Name

(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOXKACXYHMVON-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392219-37-2
Record name (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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